3-Desfluoro,-4-Fluoro-Safinamide Mesylate
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Overview
Description
4-Fluoro safinamide is a derivative of safinamide, a compound primarily used in the treatment of Parkinson’s disease. It is an oral α-aminoamide derivative with both dopaminergic and non-dopaminergic properties. The dopaminergic properties are due to its selective and reversible inhibition of monoamine oxidase B, while the non-dopaminergic properties are attributed to its ability to block voltage-sensitive sodium and calcium channels and inhibit glutamate release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro safinamide involves several steps, starting from commercially available starting materials. The key steps include:
Nucleophilic substitution: Introduction of the fluoro group into the safinamide structure.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity
Industrial Production Methods: Industrial production of 4-Fluoro safinamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Quality control: Rigorous testing to ensure the purity and potency of the final product.
Scalability: Optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro safinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
4-Fluoro safinamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the properties of safinamide.
Biology: Investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Medicine: Explored as a potential treatment for neurological disorders beyond Parkinson’s disease, such as epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
4-Fluoro safinamide can be compared with other similar compounds, such as:
Safinamide: The parent compound, which lacks the fluoro substitution.
Rasagiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective monoamine oxidase B inhibitor with similar therapeutic applications.
Uniqueness: The presence of the fluoro group in 4-Fluoro safinamide may enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration, compared to its non-fluorinated counterparts .
Comparison with Similar Compounds
- Safinamide
- Rasagiline
- Selegiline
Properties
CAS No. |
202825-43-2 |
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Molecular Formula |
C17H19FN2O2 |
Molecular Weight |
302.34 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-4-8-16(9-5-13)22-11-14-2-6-15(18)7-3-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 |
InChI Key |
KAWCXZXQTSSDOQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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